molecular formula C11H19ClFNO B1476500 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one CAS No. 2097978-11-3

2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476500
CAS No.: 2097978-11-3
M. Wt: 235.72 g/mol
InChI Key: GFNAPRHRAAFQLB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H19ClFNO and its molecular weight is 235.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Rhodium Catalyzed Hydroformylation

One application involves the synthesis of neuroleptic agents Fluspirilen and Penfluridol, highlighting a key step in their production through the rhodium-catalyzed hydroformylation of specific allyl or propargyl alcohol. This process emphasizes the compound's role in generating pharmaceuticals that contain a bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, critical for their neuroleptic activity (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Piperidine Derivatives in Pharmaceutical Development

The chemical framework of this compound is also instrumental in the development of various pharmaceutical derivatives. For instance, the synthesis and pharmacological evaluation of 1-substituted piperidines, which include a range of derivatives with potential therapeutic uses, demonstrate the versatility and importance of this compound's structure in medicinal chemistry (Vardanyan, 2018).

Aurora Kinase Inhibitor for Cancer Treatment

Furthermore, its application extends to the development of Aurora kinase inhibitors, which may be beneficial in treating cancer. This research shows the compound's utility in creating inhibitors that target specific kinases involved in the regulation of cell division, demonstrating its potential in oncology (ヘンリー,ジェームズ, 2006).

Antagonists for Anti-HIV Agents

The structural characteristics of this compound have also been explored for designing antagonists of the human CCR5 receptor, acting as anti-HIV-1 agents. This application underscores the compound's significance in contributing to the fight against HIV by targeting receptor interactions crucial for the virus's entry into cells (Finke et al., 2001).

Conformational Analysis in Drug Design

Research on conformational analysis and crystal structure determination of derivatives further illustrates the compound's utility in drug design and development. Such studies are crucial for understanding the molecular basis of drug-receptor interactions and for optimizing the pharmacological properties of new therapeutic agents (Ribet et al., 2005).

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one is not specified in the search results. The compound’s diverse applications in scientific research suggest it may have multiple mechanisms of action depending on the context.

Safety and Hazards

The compound 1-(2-Fluoroethyl)piperidin-4-ol, which shares some structural similarity with 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed . It is reasonable to assume that this compound may have similar hazards, but specific safety data for this compound is not provided in the search results.

Properties

IUPAC Name

2-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClFNO/c1-2-10(12)11(15)14-7-4-9(3-6-13)5-8-14/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNAPRHRAAFQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CCF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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